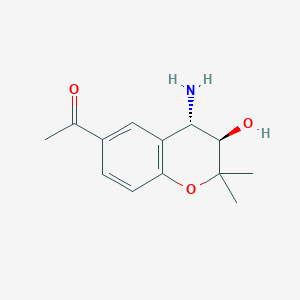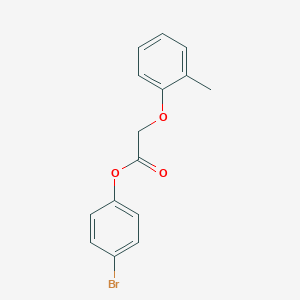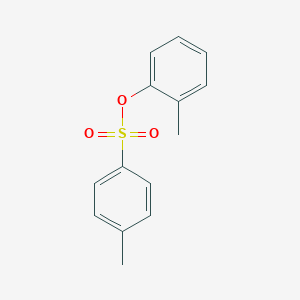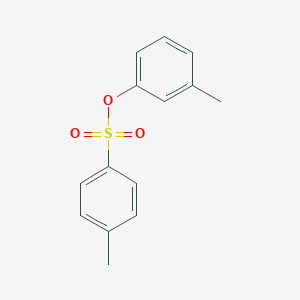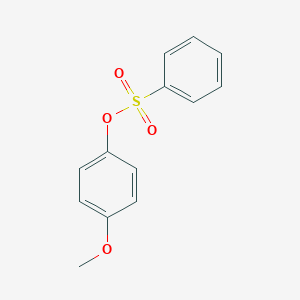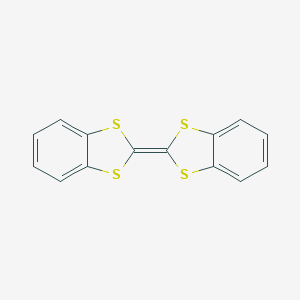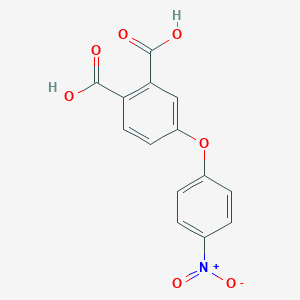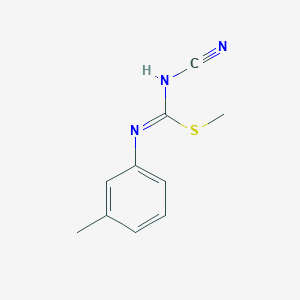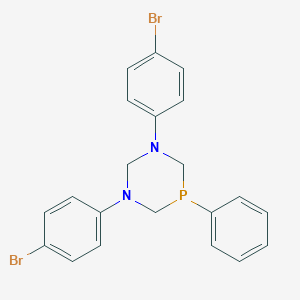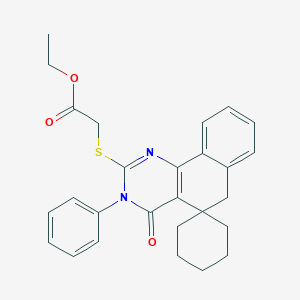
Acetic acid, ((4,6-dihydro-4-oxo-3-phenylspiro(benzo(h)quinazoline-5(3H),1'-cyclohexan)-2-yl)thio)-, ethyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acetic acid, ((4,6-dihydro-4-oxo-3-phenylspiro(benzo(h)quinazoline-5(3H),1'-cyclohexan)-2-yl)thio)-, ethyl ester is a chemical compound that has been widely used in scientific research. This compound is commonly known as Spirooxindole or SOX and is a derivative of the natural product, spiroindoline. Spirooxindole has been shown to possess a variety of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties.
作用机制
The mechanism of action of Spirooxindole is not fully understood. However, it has been proposed that Spirooxindole may exert its biological activities by modulating various cellular signaling pathways. For example, Spirooxindole has been shown to inhibit the activity of the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival. It has also been shown to inhibit the NF-κB pathway, which is involved in inflammation and immune response.
生化和生理效应
Spirooxindole has been shown to possess a variety of biochemical and physiological effects. For example, it has been shown to inhibit the activity of several enzymes, including COX-2 and MMP-9, which are involved in inflammation and cancer progression. It has also been shown to induce the expression of several tumor suppressor genes, including p53 and p21, which are involved in cell cycle regulation and apoptosis.
实验室实验的优点和局限性
Spirooxindole has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. It is also relatively inexpensive compared to other compounds with similar biological activities. However, Spirooxindole has some limitations for use in lab experiments. It is a relatively new compound, and its biological activities and mechanism of action are not fully understood. Additionally, it may have off-target effects that could complicate the interpretation of experimental results.
未来方向
There are several future directions for research on Spirooxindole. One area of research could focus on the optimization of the synthesis method to improve yields and purity. Another area of research could focus on the development of new derivatives of Spirooxindole with improved biological activities and selectivity. Additionally, more studies are needed to fully understand the mechanism of action of Spirooxindole and its potential applications in the treatment of various diseases.
合成方法
The synthesis of Spirooxindole involves the reaction of 3-phenyl-3-hydroxypropanoic acid with cyclohexanone in the presence of a Lewis acid catalyst. The resulting product is then reacted with thioacetic acid ethyl ester to yield Spirooxindole. The synthesis of Spirooxindole is a multi-step process that requires careful control of reaction conditions to obtain high yields and purity.
科学研究应用
Spirooxindole has been extensively studied for its biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. Several studies have shown that Spirooxindole can inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Additionally, Spirooxindole has been shown to possess anti-microbial properties against a variety of bacteria and fungi.
属性
CAS 编号 |
172984-43-9 |
|---|---|
产品名称 |
Acetic acid, ((4,6-dihydro-4-oxo-3-phenylspiro(benzo(h)quinazoline-5(3H),1'-cyclohexan)-2-yl)thio)-, ethyl ester |
分子式 |
C27H28N2O3S |
分子量 |
460.6 g/mol |
IUPAC 名称 |
ethyl 2-(4-oxo-3-phenylspiro[6H-benzo[h]quinazoline-5,1'-cyclohexane]-2-yl)sulfanylacetate |
InChI |
InChI=1S/C27H28N2O3S/c1-2-32-22(30)18-33-26-28-24-21-14-8-7-11-19(21)17-27(15-9-4-10-16-27)23(24)25(31)29(26)20-12-5-3-6-13-20/h3,5-8,11-14H,2,4,9-10,15-18H2,1H3 |
InChI 键 |
CXVCHVASPISQIR-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CSC1=NC2=C(C(=O)N1C3=CC=CC=C3)C4(CCCCC4)CC5=CC=CC=C52 |
规范 SMILES |
CCOC(=O)CSC1=NC2=C(C(=O)N1C3=CC=CC=C3)C4(CCCCC4)CC5=CC=CC=C52 |
其他 CAS 编号 |
172984-43-9 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



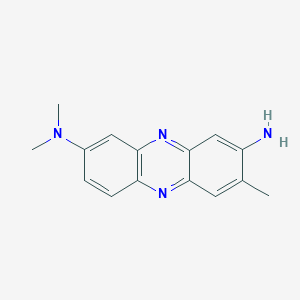
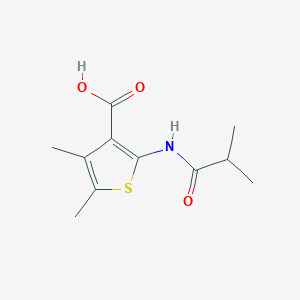
![3,5-Dimethyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B188361.png)
![1-Benzyl-4-aza-1-azoniabicyclo[2.2.2]octane](/img/structure/B188363.png)
